2,5-Diazaspiro[3.4]octane-2-acetic acid, 1,3,6-trioxo-5-phenyl-, phenylmethyl ester
Description
This compound features a spiro[3.4]octane core with two nitrogen atoms (2,5-diazaspiro) and multiple functional groups:
- Phenyl substituent: Aromatic group at position 5, influencing lipophilicity and steric bulk.
- Acetic acid phenylmethyl ester: Esterified acetic acid side chain, likely modulating solubility or serving as a prodrug strategy.
Properties
Molecular Formula |
C21H18N2O5 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
benzyl 2-(1,3,6-trioxo-5-phenyl-2,5-diazaspiro[3.4]octan-2-yl)acetate |
InChI |
InChI=1S/C21H18N2O5/c24-17-11-12-21(23(17)16-9-5-2-6-10-16)19(26)22(20(21)27)13-18(25)28-14-15-7-3-1-4-8-15/h1-10H,11-14H2 |
InChI Key |
WJHNEGDKZUOLOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C(=O)N(C2=O)CC(=O)OCC3=CC=CC=C3)N(C1=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Spirocyclic Core
The spirocyclic 2,5-diazaspiro[3.4]octane framework is constructed via cyclization reactions. A common approach involves the condensation of bicyclic precursors, such as cyclopropane derivatives, with nitrogen-containing reagents. For example, compound I (1-(((4-methoxybenzyl)oxy)carbonyl)amino)cyclopropyl)methyl methanesulfonate undergoes nucleophilic substitution with glycine methyl ester hydrochloride in acetonitrile, facilitated by potassium carbonate, to form the spirocyclic intermediate. This method avoids hazardous reagents like boron trifluoride diethyl etherate, enhancing safety.
Key parameters for cyclization:
- Solvent : Acetonitrile or ethyl acetate.
- Base : Potassium carbonate (2–6 molar equivalents).
- Temperature : Room temperature to 65°C.
Oxidation to Trioxo Functionalities
The 1,3,6-trioxo groups are installed through sequential oxidation steps. Potassium permanganate in aqueous acetone selectively oxidizes secondary alcohols to ketones, while ruthenium-catalyzed oxidation (e.g., with RuCl₃/NaIO₄) targets specific carbon centers. For example:
- Primary oxidation : Conversion of hydroxyl groups to ketones using KMnO₄ at 0–5°C.
- Secondary oxidation : Formation of the 1,3-dioxo system via Jones reagent (CrO₃/H₂SO₄).
Phenyl group introduction :
The 5-phenyl substituent is added via Friedel-Crafts alkylation using benzyl chloride and aluminum chloride. Alternatively, Suzuki-Miyaura coupling with phenylboronic acid and a palladium catalyst achieves higher regioselectivity.
Benzyl ester formation :
Esterification with benzyl alcohol is catalyzed by DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous THF. The reaction proceeds at room temperature, yielding the phenylmethyl ester with >90% purity after recrystallization.
Mechanistic Insights and Challenges
Racemization during amidation remains a critical challenge. Using chiral auxiliaries like (R)-2-acetamido-N-benzyl-3-hydroxy-propionamide mitigates this issue, preserving enantiomeric excess (>96%). Additionally, steric hindrance from the spirocyclic structure necessitates prolonged reaction times (12–24 hours) for complete conversion.
Industrial-Scale Adaptations
Automated reactors with real-time monitoring optimize temperature and pH control, achieving batch sizes up to 50 kg with 92% yield. Solvent recovery systems (e.g., distillation of acetonitrile) reduce waste by 40%, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,5-Diazaspiro[3.4]octane-2-acetic acid, 1,3,6-trioxo-5-phenyl-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
2,5-Diazaspiro[3.4]octane-2-acetic acid, 1,3,6-trioxo-5-phenyl-, phenylmethyl ester has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Diazaspiro[3.4]octane-2-acetic acid, 1,3,6-trioxo-5-phenyl-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The detailed molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Spiro Ring Size: The target compound and share a spiro[3.4]octane core, while features a larger spiro[3.5]nonane system, altering spatial constraints for target binding .
- Functional Groups :
- The trioxo groups in the target compound contrast with the Boc group in , which is a carbamate protecting group. This difference impacts reactivity; trioxo systems are more electron-deficient, favoring interactions with nucleophilic enzyme residues .
- includes fluorine and trifluoromethyl groups , enhancing metabolic stability and electronegativity—common in drug design .
- Side Chains : The phenylmethyl ester in the target compound may improve membrane permeability compared to the free acid form, whereas ’s ester and amide groups suggest a balance between bioavailability and target engagement .
Biological Activity
2,5-Diazaspiro[3.4]octane-2-acetic acid, 1,3,6-trioxo-5-phenyl-, phenylmethyl ester (CAS Number: 35359-58-1) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a diazaspiro framework which is known for contributing to various pharmacological effects. The presence of trioxo and phenyl groups enhances its interaction with biological targets.
Synthesis
The synthesis of 2,5-Diazaspiro[3.4]octane derivatives has been documented in several studies. A notable method involves the use of multi-step reactions starting from simpler precursors to form the spirocyclic structure followed by acylation to introduce the acetic acid moiety .
Anticancer Activity
Research indicates that compounds with similar diazaspiro structures exhibit promising anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of apoptotic pathways .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary results suggest it possesses inhibitory effects against a range of bacterial strains, indicating potential as an antibacterial agent . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neuroprotective Effects
Emerging studies suggest that diazaspiro compounds may offer neuroprotective benefits. They have been shown to modulate neurotransmitter levels and exhibit antioxidant properties, which could be beneficial in neurodegenerative diseases .
Case Studies
- Anticancer Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related diazaspiro compound significantly inhibited tumor growth in xenograft models, highlighting its potential as a lead compound for further development .
- Antimicrobial Evaluation : In a comparative study of several diazaspiro compounds, 2,5-Diazaspiro[3.4]octane derivatives showed superior activity against Gram-positive bacteria compared to traditional antibiotics, suggesting a novel mechanism of action .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the key structural and functional features of this compound that influence its reactivity and applications?
- Methodological Answer : The compound’s spirocyclic core (2,5-diazaspiro[3.4]octane) introduces steric constraints and conformational rigidity, which may impact its binding affinity in biological systems or catalytic activity. The phenylmethyl ester group enhances lipophilicity, facilitating membrane permeability in pharmacological studies. The 1,3,6-trioxo moieties suggest potential for hydrogen bonding or coordination with metal ions. Structural elucidation should prioritize NMR (¹H/¹³C) for stereochemical analysis and X-ray crystallography to confirm spirocyclic geometry .
Q. What synthetic routes are documented for this compound, and what are critical reaction conditions?
- Methodological Answer : Multi-step synthesis typically involves cyclization of precursor amines with ketones or esters under acidic or basic conditions. For example, analogous spirocyclic compounds (e.g., in ) are synthesized via stepwise alkylation, esterification, and oxidation. Key challenges include controlling regioselectivity during spiro-ring formation and minimizing side reactions (e.g., over-oxidation). Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to improve yield .
Q. Which analytical techniques are most effective for purity assessment and characterization?
- Methodological Answer :
- Purity : Reverse-phase HPLC with UV detection (λ = 210–280 nm) and LC-MS for trace impurities.
- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular formula validation and 2D NMR (COSY, HSQC) to resolve overlapping signals in the spirocyclic core.
- Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition thresholds .
Advanced Research Questions
Q. How can computational modeling guide the optimization of reaction pathways for this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) can map energy barriers for key steps like spirocyclization or ester hydrolysis. Pair computational results with experimental kinetics (e.g., in situ IR monitoring) to validate transition states. Tools like the ICReDD framework ( ) integrate reaction path searches with machine learning to predict optimal conditions (e.g., solvent, catalyst) and reduce trial-and-error experimentation .
Q. How should researchers resolve contradictions in reported data on this compound’s stability or bioactivity?
- Methodological Answer :
- Systematic Replication : Reproduce experiments under strictly controlled conditions (e.g., inert atmosphere for oxidation-prone steps).
- Meta-Analysis : Compare datasets using statistical tools (ANOVA, PCA) to identify outliers or confounding variables (e.g., pH, trace metal contamination).
- Cross-Validation : Combine in vitro bioassays with computational docking studies to reconcile discrepancies in reported biological activity .
Q. What strategies exist for modifying the core structure to enhance selectivity in target interactions?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with substitutions on the phenyl group (e.g., electron-withdrawing/-donating groups) and assess impact via kinetic binding assays.
- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to isolate enantiomers and evaluate their differential activity.
- Derivatization : Replace the phenylmethyl ester with bioisosteres (e.g., p-nitrophenyl) to modulate solubility and metabolic stability .
Q. How can experimental design methodologies minimize resource-intensive optimization for scale-up?
- Methodological Answer : Apply Taguchi orthogonal arrays or Box-Behnken designs to screen variables (e.g., reagent stoichiometry, temperature) with minimal experiments. For example, a 3-level factorial design could optimize spirocyclization yield while identifying interactions between solvent polarity and catalyst concentration. Validate models using response surface methodology (RSM) .
Q. What challenges arise in stereochemical control during synthesis, and how can they be addressed?
- Methodological Answer : The spirocyclic core may introduce axial chirality, requiring chiral chromatography (e.g., HPLC with amylose columns) or diastereomeric salt crystallization for resolution. For asymmetric synthesis, employ organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., Ru-BINAP) to induce enantioselectivity. Monitor enantiomeric excess (ee) via polarimetry or chiral shift reagents in NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
